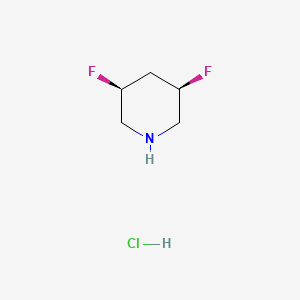

cis-3,5-Difluoropiperidine;hydrochloride

Description

cis-3,5-Difluoropiperidine hydrochloride is a fluorinated piperidine derivative notable for its stereochemical stability and axial fluorine orientation. It is synthesized via a rhodium-catalyzed dearomatization-hydrogenation (DAH) process, which enables the production of all-cis-(multi)fluorinated piperidines with >99:1 diastereomeric ratio (d.r.) in two steps . This method significantly improves upon earlier six-step syntheses, offering scalability (gram-scale yields of 72%) and efficiency .

A defining feature of this compound is the 1,3-diaxial arrangement of fluorine atoms in aqueous environments, stabilized by a CF---NH charge-dipole interaction. This conformation enhances its utility in medicinal chemistry, where stereochemical control is critical for receptor binding and metabolic stability .

Properties

IUPAC Name |

(3R,5S)-3,5-difluoropiperidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2N.ClH/c6-4-1-5(7)3-8-2-4;/h4-5,8H,1-3H2;1H/t4-,5+; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHGKXYJWIFNPNB-JEVYUYNZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNCC1F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CNC[C@H]1F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

259110-60-6 | |

| Record name | rac-(3R,5S)-3,5-difluoropiperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of cis-3,5-Difluoropiperidine;hydrochloride typically involves a dearomatization-hydrogenation process. This method uses rhodium-catalyzed dearomatization of fluoropyridine precursors followed by hydrogenation. The process is highly diastereoselective, providing access to fluorinated piperidines with defined axial/equatorial orientation of fluorine substituents .

Chemical Reactions Analysis

cis-3,5-Difluoropiperidine;hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

cis-3,5-Difluoropiperidine;hydrochloride has numerous applications in scientific research:

Chemistry: It is used in the synthesis of complex molecular structures and as a building block for various chemical compounds.

Biology: It is used in the study of biological processes and as a tool for probing biological systems.

Medicine: It is used in drug development, particularly in the design of pharmaceuticals with improved pharmacokinetic and physicochemical properties.

Industry: It is used in the production of agrochemicals and materials science

Mechanism of Action

The mechanism of action of cis-3,5-Difluoropiperidine;hydrochloride involves its interaction with molecular targets and pathways. The fluorine atoms enhance the compound’s binding affinity to its targets, improving its efficacy. The specific pathways involved depend on the application and the target molecule .

Comparison with Similar Compounds

Table 1: Key Features of cis-3,5-Difluoropiperidine Hydrochloride and Analogous Compounds

Biological Activity

Cis-3,5-Difluoropiperidine hydrochloride is a fluorinated piperidine derivative that has gained attention for its potential biological activities and applications in medicinal chemistry. This compound, characterized by the presence of fluorine atoms at the 3 and 5 positions of the piperidine ring, exhibits unique properties that can influence its interaction with biological targets. This article explores the biological activity of cis-3,5-Difluoropiperidine hydrochloride, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Cis-3,5-Difluoropiperidine hydrochloride can be synthesized through various methods, with recent advancements allowing for more efficient production. The compound's structure is represented as follows:

- Molecular Formula : C5H10ClF2N

- CAS Number : 1419101-53-3

| Property | Value |

|---|---|

| Molecular Weight | 155.59 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in water |

| pH | Not specified |

Cis-3,5-Difluoropiperidine hydrochloride interacts with various biological targets, particularly enzymes and receptors involved in signaling pathways. The fluorine substituents can enhance binding affinity and specificity, potentially leading to modulation of biological activities such as cell proliferation and apoptosis.

Pharmacological Effects

Research indicates that cis-3,5-Difluoropiperidine hydrochloride may exhibit:

- Antiviral Activity : Studies have shown that compounds similar to cis-3,5-Difluoropiperidine can inhibit viral replication by targeting host kinases involved in viral entry and replication processes .

- Anti-cancer Properties : Its ability to cross the blood-brain barrier makes it a candidate for treating central nervous system cancers and metastases. The compound has shown promise in inhibiting pathways associated with cancer cell growth .

Case Studies

- Antiviral Efficacy : In vitro studies demonstrated that derivatives of difluoropiperidines exhibited potent antiviral activity against Dengue virus (DENV) by inhibiting host kinases AAK1 and GAK . The efficacy was measured using primary monocyte-derived dendritic cells (MDDCs), reflecting a more accurate model for human physiology.

- Cancer Treatment : A study highlighted the use of difluoropiperidine derivatives in targeting vascular endothelial growth factor receptors (VEGFR), which are often overexpressed in various cancers. The compounds showed low efflux rates and reduced drug resistance due to their non-substrate nature for P-glycoprotein .

Table 2: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antiviral | Inhibition of DENV replication | |

| Anti-cancer | Targeting VEGFR for cancer treatment | |

| Blood-brain Barrier | Ability to cross BBB for CNS-related therapies |

Research Findings

Recent studies have focused on optimizing the synthesis and enhancing the biological activity of cis-3,5-Difluoropiperidine hydrochloride. For instance, a streamlined synthesis method allows for high yields with excellent diastereoselectivity, confirming the compound's structural integrity through NMR analysis .

Q & A

Basic Question

- Chromatography : Use reverse-phase HPLC with chiral columns (e.g., Chiralpak IA) to resolve diastereomers .

- Crystallization : Leverage solubility differences in ethanol/water mixtures for large-scale purification .

Advanced Research Question How can advanced mass spectrometry (MS) techniques detect trace impurities?

- Methodology : Employ high-resolution LC-MS/MS with collision-induced dissociation (CID) to identify low-abundance stereoisomers .

How is cis-3,5-difluoropiperidine hydrochloride utilized as a building block in medicinal chemistry?

Basic Question

It serves as a rigid scaffold for:

- Kinase Inhibitors : The diaxial fluorine arrangement mimics transition states in ATP-binding pockets .

- CNS-Targeting Drugs : Enhanced blood-brain barrier penetration due to reduced basicity .

Advanced Research Question Can dynamic combinatorial chemistry (DCC) identify novel derivatives with improved pharmacokinetics?

- Experimental Design : Screen libraries of piperidine analogs under thermodynamic control, using biological targets (e.g., serotonin receptors) as templates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.